

# Technical Guide: 1,1,3,3-Tetraethoxypropane-d2 (CAS: 105479-86-5)

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## Compound of Interest

Compound Name: 1,1,3,3-Tetraethoxypropane-d2

Cat. No.: B12408851

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**1,1,3,3-Tetraethoxypropane-d2** is the deuterated form of 1,1,3,3-Tetraethoxypropane. It is a crucial precursor for the generation of deuterated malondialdehyde (d2-MDA).

Malondialdehyde (MDA) is a well-established biomarker for oxidative stress and lipid peroxidation. The use of a deuterated internal standard, such as d2-MDA, is essential for accurate quantification of endogenous MDA in biological samples by mass spectrometry-based methods like liquid chromatography-mass spectrometry (LC-MS). This technical guide provides an in-depth overview of the properties, synthesis, and applications of **1,1,3,3-Tetraethoxypropane-d2**.

## Physicochemical Properties

The physical and chemical properties of **1,1,3,3-Tetraethoxypropane-d2** are summarized below. Data for the unlabeled analogue is also provided for comparison.

Table 1: Chemical and Physical Properties of **1,1,3,3-Tetraethoxypropane-d2** and its Unlabeled Analog.

Property	1,1,3,3-Tetraethoxypropane-d2	1,1,3,3-Tetraethoxypropane (unlabeled)
CAS Number	105479-86-5	122-31-6
Molecular Formula	C <sub>11</sub> H <sub>22</sub> D <sub>2</sub> O <sub>4</sub>	C <sub>11</sub> H <sub>24</sub> O <sub>4</sub>
Molecular Weight	222.32 g/mol	220.31 g/mol
Appearance	Colorless to light yellow liquid/oil	Colorless to light yellow liquid
Purity	>95% to 99.23% (GC, typical)	≥96% (typical)
Boiling Point	Not specified	220 °C (lit.)
Density	Not specified	0.919 g/mL at 25 °C (lit.)
Refractive Index	Not specified	n <sub>20</sub> /D 1.411 (lit.)
Storage Temperature	+2°C to +8°C or -20°C	2-8°C

## Synthesis

While a specific detailed protocol for the synthesis of **1,1,3,3-Tetraethoxypropane-d2** is not readily available in published literature, a plausible synthetic route can be extrapolated from the well-established synthesis of its unlabeled counterpart. The general method involves the reaction of an orthoformate with a vinyl ether. For the deuterated compound, deuterated starting materials would be required.

### Proposed Synthesis of **1,1,3,3-Tetraethoxypropane-d2**:

The synthesis would likely involve the reaction of deuterated triethyl orthoformate with ethyl vinyl ether.

- Reactants:
  - Triethyl orthoformate-d (D-C(OC<sub>2</sub>H<sub>5</sub>)<sub>3</sub>)
  - Ethyl vinyl ether (CH<sub>2</sub>=CHOC<sub>2</sub>H<sub>5</sub>)

- **Catalyst:** A Lewis acid catalyst, such as boron trifluoride etherate ( $\text{BF}_3 \cdot \text{OEt}_2$ ), is typically used.
- **General Procedure:** The reaction would be carried out by slowly adding the Lewis acid catalyst to a mixture of deuterated triethyl orthoformate and ethyl vinyl ether, likely under anhydrous conditions and at a controlled temperature. The reaction progress would be monitored by techniques such as gas chromatography (GC). Upon completion, the reaction mixture would be neutralized, and the product purified by distillation.

It is important to note that this is a proposed synthetic scheme based on the known synthesis of similar non-deuterated compounds. Researchers should perform appropriate safety and optimization studies.

## Experimental Protocols

**1,1,3,3-Tetraethoxypropane-d2** is primarily used to generate a deuterated internal standard (d2-MDA) for the quantification of MDA in biological samples.

## Preparation of Deuterated Malondialdehyde (d2-MDA) Standard

**Principle:** **1,1,3,3-Tetraethoxypropane-d2** is hydrolyzed under acidic conditions to yield deuterated malondialdehyde (d2-MDA).

Materials:

- **1,1,3,3-Tetraethoxypropane-d2**
- Hydrochloric acid (HCl), e.g., 0.1 M
- Deionized water

Protocol:

- Prepare a stock solution of **1,1,3,3-Tetraethoxypropane-d2** in a suitable organic solvent, such as ethanol, if necessary.

- To a known volume of deionized water, add a calculated amount of the **1,1,3,3-Tetraethoxypropane-d2** stock solution.
- Add HCl to a final concentration of 0.1 M to initiate hydrolysis.
- Incubate the mixture at a controlled temperature, for example, 40°C for 40 minutes or at room temperature for a longer duration (e.g., 2 hours to overnight), to ensure complete hydrolysis.
- The resulting solution contains d2-MDA and can be used as an internal standard for calibration curves in MDA quantification assays.

## Quantification of Malondialdehyde in Biological Samples by LC-MS/MS

Principle: This method involves the derivatization of both endogenous MDA and the d2-MDA internal standard, followed by separation and quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS). 2,4-Dinitrophenylhydrazine (DNPH) is a common derivatizing agent.

Materials:

- Biological sample (e.g., plasma, tissue homogenate)
- d2-MDA internal standard solution (prepared as in 4.1)
- 2,4-Dinitrophenylhydrazine (DNPH) solution
- Trichloroacetic acid (TCA) or other protein precipitation agent
- Extraction solvent (e.g., hexane, ethyl acetate)
- LC-MS/MS system with a suitable C18 column

Protocol:

- Sample Preparation:

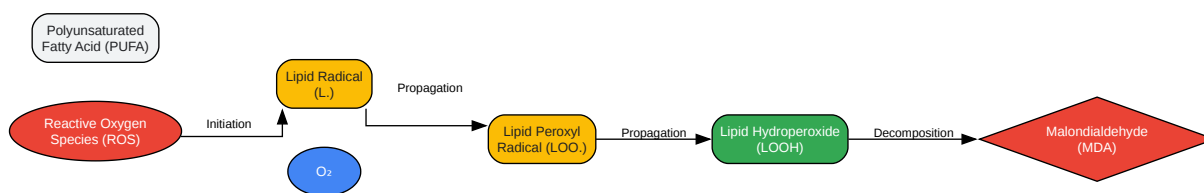
- Thaw the biological sample on ice.
- To a known volume of the sample (e.g., 100  $\mu$ L of plasma), add the d2-MDA internal standard solution.
- Add a protein precipitation agent, such as TCA, to remove proteins. Vortex and centrifuge to pellet the precipitated proteins.
- Derivatization:
  - Transfer the supernatant to a clean tube.
  - Add the DNPH derivatizing solution.
  - Incubate the mixture to allow for the derivatization reaction to complete (e.g., at room temperature or slightly elevated temperature). The reaction forms a stable MDA-DNPH adduct.
- Extraction:
  - Extract the MDA-DNPH and d2-MDA-DNPH adducts from the aqueous solution using an appropriate organic solvent (e.g., hexane or ethyl acetate).
  - Evaporate the organic solvent to dryness under a stream of nitrogen.
- LC-MS/MS Analysis:
  - Reconstitute the dried extract in a suitable mobile phase.
  - Inject the sample into the LC-MS/MS system.
  - Separate the analytes using a C18 column with an appropriate gradient of mobile phases (e.g., water and acetonitrile with formic acid).
  - Detect and quantify the MDA-DNPH and d2-MDA-DNPH adducts using multiple reaction monitoring (MRM) mode.
- Quantification:

- Generate a calibration curve using known concentrations of MDA standard and a fixed concentration of the d2-MDA internal standard.
- Determine the concentration of MDA in the biological sample by comparing the peak area ratio of the endogenous MDA-DNPH to the d2-MDA-DNPH internal standard against the calibration curve.

## Visualizations

### Lipid Peroxidation Pathway

The following diagram illustrates the general pathway of lipid peroxidation, which leads to the formation of malondialdehyde (MDA).

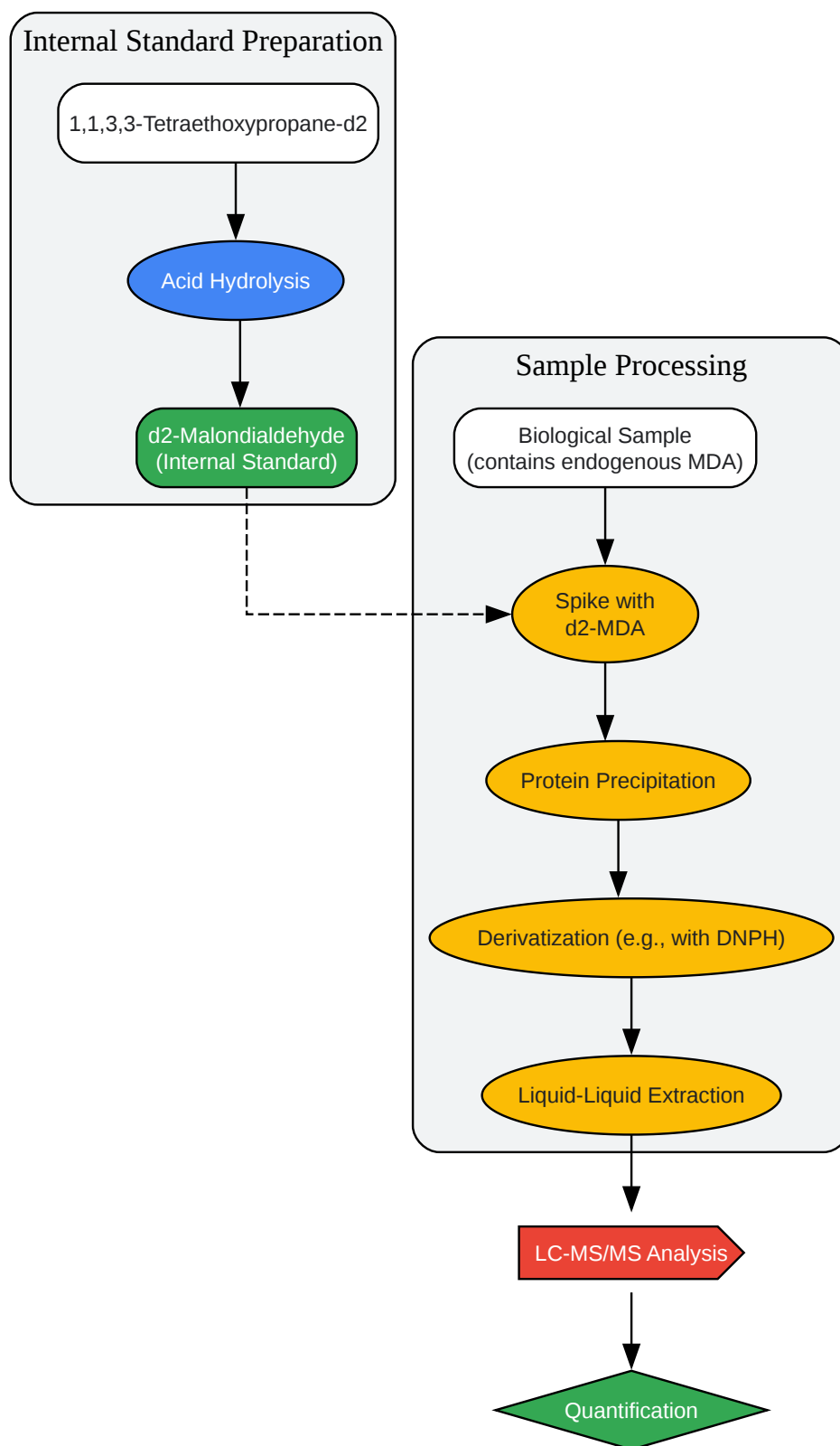


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Caption: A simplified diagram of the lipid peroxidation pathway.

### Experimental Workflow for MDA Quantification

This diagram outlines the experimental workflow for quantifying MDA in biological samples using **1,1,3,3-Tetraethoxypropane-d2** as an internal standard precursor.



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Caption: Workflow for MDA quantification using a deuterated internal standard.

## Conclusion

**1,1,3,3-Tetraethoxypropane-d2** is an indispensable tool for researchers in the fields of oxidative stress, drug development, and clinical diagnostics. Its role as a stable precursor to deuterated malondialdehyde allows for the highly accurate and precise quantification of this key biomarker of lipid peroxidation. The experimental protocols and workflows provided in this guide offer a comprehensive resource for the effective utilization of this compound in a research setting.

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